2,5-Dibromo-4-hydroxybenzoic acid

Vue d'ensemble

Description

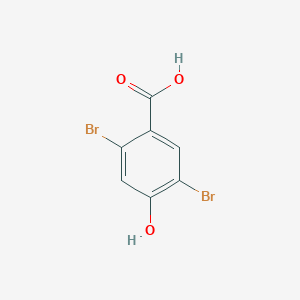

2,5-Dibromo-4-hydroxybenzoic acid is an organic compound characterized by the presence of two bromine atoms and a hydroxyl group attached to a benzoic acid core. This compound is a derivative of hydroxybenzoic acid and is known for its unique chemical properties and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-4-hydroxybenzoic acid typically involves the bromination of 4-hydroxybenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, at elevated temperatures ranging from 75°C to 100°C . The reaction conditions are carefully controlled to ensure the selective bromination at the 2 and 5 positions of the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dibromo-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the hydroxyl group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of dibromoquinones.

Reduction: Formation of debrominated hydroxybenzoic acids.

Applications De Recherche Scientifique

Marine Biology

2,5-Dibromo-4-hydroxybenzoic acid has been identified as a marine xenobiotic metabolite. Its presence in marine environments raises concerns regarding its ecological impact and potential bioaccumulation in marine organisms . Studies have shown that this compound can affect the metabolic pathways of various marine species, leading to altered physiological responses.

Pesticide Residue Analysis

This compound is often analyzed as a residue in genetically modified (GM) crops, particularly GM cotton. The European Food Safety Authority (EFSA) has noted that it is a significant residue constituent in such crops, emphasizing the need for thorough monitoring to assess potential health risks associated with pesticide residues .

Synthesis and Chemical Reactions

Research has explored the kinetics and mechanisms of bromodecarboxylation reactions involving this compound. These studies contribute to understanding the reactivity of halogenated compounds and their transformations under various conditions . The compound serves as a precursor for synthesizing other brominated compounds, which are valuable in pharmaceutical applications.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Marine Metabolism of Xenobiotics | Marine Biology | Identified effects on metabolic pathways in fish species exposed to dibromo compounds. |

| Residue Analysis in GM Crops | Agricultural Chemistry | Found significant levels of dibromo compounds in GM cotton, raising safety concerns. |

| Kinetics of Bromodecarboxylation | Organic Chemistry | Detailed the reaction mechanisms involving dibromo compounds, aiding in synthetic chemistry applications. |

Mécanisme D'action

The mechanism of action of 2,5-dibromo-4-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect enzyme activity, protein function, and cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, cellular signaling, and metabolic regulation .

Comparaison Avec Des Composés Similaires

- 3,5-Dibromo-4-hydroxybenzoic acid

- 4-Hydroxy-3,5-dibromobenzoic acid

- 2,5-Dichloro-4-hydroxybenzoic acid

Comparison: 2,5-Dibromo-4-hydroxybenzoic acid is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Activité Biologique

2,5-Dibromo-4-hydroxybenzoic acid (DBHBA) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and interactions with various biomolecules. This article explores the biological properties of DBHBA, including its cytotoxicity, genotoxicity, and potential therapeutic applications.

- Molecular Formula : C7H4Br2O3

- Molecular Weight : 295.91 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 271 - 274 °C

The presence of two bromine substituents at positions 2 and 5 of the benzene ring significantly influences the compound's reactivity and biological interactions compared to non-brominated analogs.

Cytotoxicity and Genotoxicity

Research indicates that DBHBA exhibits notable cytotoxic effects. In a study assessing its impact on human placental JEG-3 cells, DBHBA demonstrated significant cytotoxicity with an effective concentration (EC50) ranging from 22.2 to 26.2 μg/mL. This level of toxicity is comparable to other halogenated compounds, indicating a potential risk for human health upon exposure .

| Compound | EC50 (μg/mL) | Cell Line |

|---|---|---|

| DBHBA | 22.2 ± 1.95 | JEG-3 |

| DCBQ | 26.2 ± 1.92 | JEG-3 |

| DBHB | 26.0 ± 2.66 | JEG-3 |

The cytotoxic effects are linked to the generation of reactive oxygen species (ROS), which can lead to oxidative stress and lipid peroxidation in cell membranes, thereby disrupting cellular integrity and function .

Interaction with Biomolecules

DBHBA has been studied for its capacity to interact with various biomolecules, potentially influencing metabolic pathways. Its structure allows it to undergo metabolic reductive dehalogenation by specific microorganisms, suggesting applications in bioremediation processes. Furthermore, the compound's ability to modulate gene expression related to steroidogenesis in placental cells highlights its relevance in endocrine disruption studies .

Therapeutic Potential

The therapeutic potential of DBHBA is being explored in various contexts:

- Antimicrobial Activity : Preliminary studies suggest that DBHBA may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens are still limited.

- Cancer Research : The compound's cytotoxicity against cancer cell lines presents opportunities for further investigation into its role as a potential anticancer agent. Its effects on different cancer types could be significant given its interaction with cellular mechanisms involved in growth and proliferation.

Case Studies

- Study on Placental Cells : A study focused on the effects of DBHBA on human placental JEG-3 cells revealed that exposure led to significant changes in lipid composition and gene expression related to steroid metabolism, indicating potential implications for reproductive health .

- Comparative Analysis with Other Compounds : In comparative studies with similar compounds like dibromobenzoquinones, DBHBA exhibited similar levels of cytotoxicity but varied in its mechanism of action, emphasizing the need for further research into its unique properties.

Propriétés

IUPAC Name |

2,5-dibromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEWEMOLYCSDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649909 | |

| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-19-6 | |

| Record name | 2,5-Dibromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.